molecular formula C6H12N2O B1374234 1-amino-N,N-dimethylcyclopropane-1-carboxamide CAS No. 1481463-48-2

1-amino-N,N-dimethylcyclopropane-1-carboxamide

Cat. No.: B1374234
CAS No.: 1481463-48-2
M. Wt: 128.17 g/mol
InChI Key: RBXIDMMDVZMZBK-UHFFFAOYSA-N
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Description

1-amino-N,N-dimethylcyclopropane-1-carboxamide: is a synthetic organic compound characterized by a cyclopropane ring substituted with an amino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-N,N-dimethylcyclopropane-1-carboxamide can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate precursor followed by functional group modifications. For instance, the synthesis might start with a cyclopropane derivative, which undergoes amination and subsequent carboxamide formation.

Example Synthetic Route:

    Cyclopropanation: A suitable alkene can be cyclopropanated using a reagent such as diazomethane or a Simmons-Smith reagent.

    Amination: The cyclopropane derivative can be treated with a primary amine under suitable conditions to introduce the amino group.

    Carboxamide Formation: The resulting amino compound can be reacted with a carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-amino-N,N-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or other electrophiles can be used to facilitate substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Various substituted cyclopropane derivatives depending on the electrophile used.

Scientific Research Applications

1-amino-N,N-dimethylcyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-amino-N,N-dimethylcyclopropane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-amino-N,N-dimethylcyclopropane-1-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    1-amino-N,N-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

1-amino-N,N-dimethylcyclopropane-1-carboxamide is unique due to the presence of both an amino group and a carboxamide group on a cyclopropane ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-amino-N,N-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8(2)5(9)6(7)3-4-6/h3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXIDMMDVZMZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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